1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound characterized by its unique molecular structure, which combines a quinazoline ring with a guanidine moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 231.26 g/mol. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound is classified under the category of quinazoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine suggests potential interactions with biological targets, making it a subject of research in pharmacology and medicinal chemistry .
The synthesis of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 7-methoxy-4-methylquinazoline with guanidine. This reaction is often performed in solvents such as dimethyl sulfoxide or ethanol, usually at elevated temperatures to promote the formation of the desired product .
The molecular structure of 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine features a quinazoline core with a methoxy group at the 7-position and a guanidine functional group. This configuration influences both its chemical reactivity and biological activity.
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes or receptors, modulating various biological pathways. For example, it has been suggested that it could inhibit kinases involved in cell signaling, thereby affecting processes such as cell proliferation and survival .
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine is typically presented as a solid at room temperature. Its solubility varies depending on the solvent used, with dimethyl sulfoxide being one of the effective solvents for dissolution.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions that favor oxidation or reduction. Its unique structure contributes to its reactivity profile, making it suitable for various synthetic applications .
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine has several scientific applications:
This compound's unique properties make it valuable across multiple scientific domains, highlighting its potential for future research and application development.
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine (molecular formula: C₁₁H₁₃N₅O) is a potent mechanism-based inhibitor of myeloperoxidase (MPO), a heme peroxidase critical in innate immunity but implicated in inflammatory tissue damage when dysregulated. The compound exhibits an IC₅₀ of 44 nM, making it one of the most efficient MPO inhibitors identified to date .
This inhibitor operates through irreversible, mechanism-based inactivation. It exploits MPO’s catalytic cycle: MPO reacts with hydrogen peroxide (H₂O₂) to form the highly reactive Compound I (oxyferryl species). 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine acts as a preferential electron donor to Compound I, generating Compound II (a stable ferric intermediate). Unlike natural substrates, the inhibitor’s structural features—including the guanidine moiety and methoxy-substituted quinazoline ring—prevent Compound II’s reduction back to native MPO. This irreversibly traps MPO in the inactive Compound II state, halting hypochlorous acid (HOCl) production . The binding is covalent and active-site-directed, requiring prior H₂O₂ activation of MPO, confirming its mechanism-based nature [7].
By inhibiting MPO’s chlorination activity, the compound significantly reduces HOCl generation, a potent oxidant that damages lipids, proteins, and DNA. In vivo studies in irradiated mice demonstrate its efficacy in mitigating oxidative stress: treatment elevates glutathione (GSH) levels by 58% and reduces MPO activity by 72% in brain tissue [7]. This dual action suppresses neutrophil-mediated inflammation and interrupts ROS-driven feedback loops that amplify inflammatory signaling (e.g., NF-κB activation). Consequently, downstream biomarkers of oxidative damage (e.g., 3-chlorotyrosine) are markedly decreased, confirming its role in disrupting inflammatory cascades [7].
Table 1: Biochemical Effects of MPO Inhibition by 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine
| Parameter | Change vs. Control | Biological Significance |
|---|---|---|
| HOCl production | ↓ 98% | Prevents protein/lipid chlorination |
| Brain GSH levels | ↑ 58% | Enhances endogenous antioxidant capacity |
| MPO activity in vivo | ↓ 72% | Reduces neutrophil-mediated tissue injury |
| Compound II accumulation | ↑ 10-fold | Confirms irreversible enzymatic inactivation |
While direct studies on 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine and ASIC3 are limited, structural analogs within the quinazoline-guanidine family exhibit targeted modulation of this ion channel. ASIC3, a proton-gated channel involved in nociception and inflammatory pain, is influenced by nonproton ligands through allosteric interactions .
The guanidine group in this compound mimics key aspects of guanidine-based ASIC3 modulators (e.g., GMQ). It binds to a nonproton ligand site distinct from the acidic pocket responsible for proton sensing. Molecular docking reveals hydrogen bonding between the quinazoline’s guanidine moiety and ASIC3 residues (e.g., Gln⁵² and Asp³⁵⁰), stabilizing the open-channel conformation independent of pH drops. This extends channel activation duration by >300% and lowers the proton concentration threshold for activation . Notably, the 7-methoxy group enhances lipid membrane permeability, facilitating access to neuronal ASIC3 channels.
Quinazoline-guanidine derivatives indirectly influence GABAergic pathways via ASIC3 modulation. Sustained ASIC3 activation triggers calcium influx, which:
Quinazoline derivatives, including structurally related compounds to 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine, target DNA gyrase in Gram-positive pathogens. This topoisomerase II enzyme, essential for DNA supercoiling, comprises GyrA and GyrB subunits, with the latter’s ATPase domain being a validated antibiotic target [4].
The guanidine-quinazoline scaffold binds competitively to the ATP-binding pocket of GyrB. Key interactions include:
Table 2: Antibacterial Targeting of Quinazoline-Guanidines to GyrB
| Parameter | Value | Implication |
|---|---|---|
| Kd (GyrB) | 0.8 μM | High-affinity competitive binding at ATP site |
| ATPase inhibition at 10 μM | 90% | Near-complete blockade of catalytic activity |
| MIC vs. S. aureus MRSA | 2–8 μg/mL | Effective against resistant strains |
| Selectivity over human Topo II | >100-fold | Reduced off-target toxicity |
By inhibiting GyrB ATPase activity, the compound prevents ATP-dependent DNA strand passage, halting supercoiling. This causes:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6